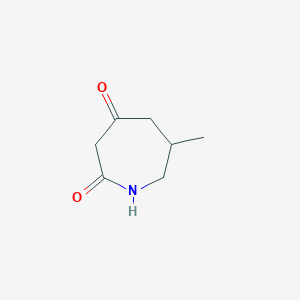
6-Methylazepane-2,4-dione
Vue d'ensemble
Description
6-Methylazepane-2,4-dione is a chemical compound with the CAS Number: 29520-89-6 . It has a molecular weight of 141.17 and its IUPAC name is 6-methyl-2,4-azepanedione . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for 6-Methylazepane-2,4-dione is 1S/C7H11NO2/c1-5-2-6(9)3-7(10)8-4-5/h5H,2-4H2,1H3,(H,8,10) . This indicates that the molecule consists of 7 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
6-Methylazepane-2,4-dione is a powder that is stored at room temperature . It has a molecular weight of 141.17 .Applications De Recherche Scientifique
Polymer Toughening
6-Methylazepane-2,4-dione derivatives have been utilized in enhancing the toughness of polymers. For instance, a bifunctional monomer derived from lactide, closely related to 6-Methylazepane-2,4-dione, was synthesized and incorporated into polylactide (PLA) to significantly improve its toughness. This advancement provides a promising avenue for creating durable and high-performance polymeric materials (Jing & Hillmyer, 2008).
Dipeptide Mimetics
The structural diversity and conformational constraints offered by 1,3,5-Triazepane-2,6-diones, a class including molecules similar to 6-Methylazepane-2,4-dione, were identified as promising for the development of novel dipeptide mimetics. This research led to the discovery of inhibitors targeting the malaria liver stage, showcasing the potential of these compounds in modulating biological pathways and providing new avenues for therapeutic interventions (Lena et al., 2006).
Liquid Crystals
In the field of materials science, derivatives of 6-Methylazepane-2,4-dione have been synthesized and studied for their mesomorphic (liquid crystalline) properties. These studies include the synthesis of heterocyclic liquid crystals with cores such as 1,3-oxazepine-4,7-dione and 1,3-oxazepane-4,7-dione, showcasing the impact of these compounds on the thermal and mesomorphic behavior of liquid crystal materials (Yeap, Mohammad, & Osman, 2010).
Anticonvulsant Evaluation
Research into 6-amino-1,4-oxazepane-3,5-dione derivatives has revealed moderate anticonvulsant activities in models of epilepsy. These studies underscore the therapeutic potential of 6-Methylazepane-2,4-dione derivatives in the development of new anticonvulsant drugs (Sharma, Park, & Park, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
6-methylazepane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5-2-6(9)3-7(10)8-4-5/h5H,2-4H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNPDHZUUNKFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

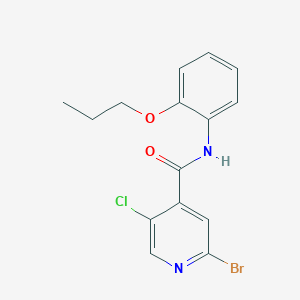
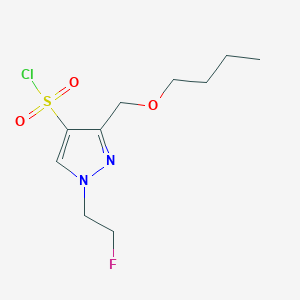
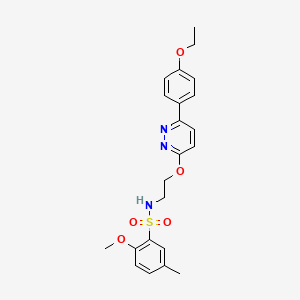
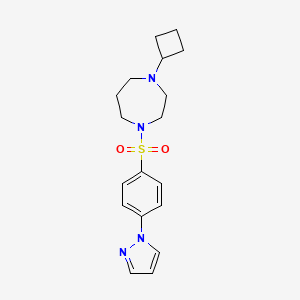
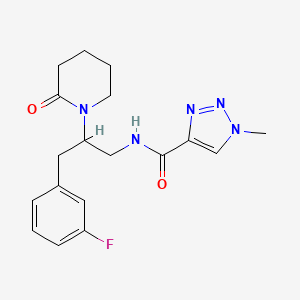
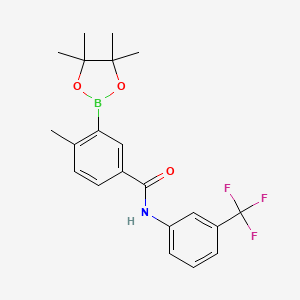
![N-(benzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2955895.png)
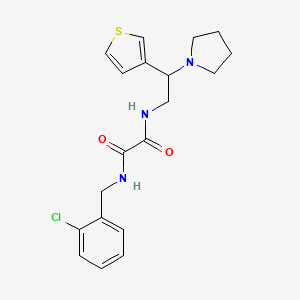
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2955898.png)
![Allyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2955901.png)
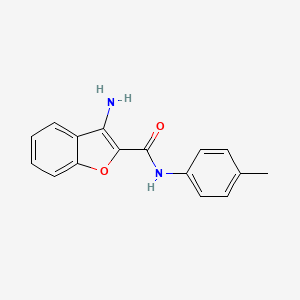
![Ethyl 2-[[2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetyl]amino]acetate](/img/structure/B2955903.png)
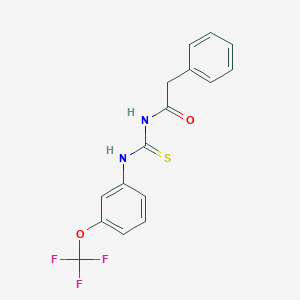
![2,6-dimethoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide](/img/structure/B2955905.png)